Dihydrothymine

概要

説明

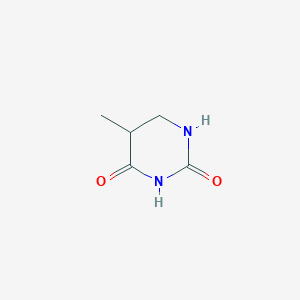

Dihydrothymine (DHT, C₅H₈N₂O₂) is a saturated pyrimidine derivative formed via the reduction of thymine’s C5-C6 double bond, typically under anoxic conditions or via enzymatic activity of dihydropyrimidine dehydrogenase (DPD) . It is a key intermediate in thymine catabolism and a marker of DNA damage caused by ionizing radiation or oxidative stress . Structurally, DHT lacks aromaticity due to its non-planar, half-chair conformation, which disrupts DNA base stacking but retains base-pairing capability with adenine .

準備方法

合成経路と反応条件: ジヒドロチミンは、チミンの還元によって合成することができます。 還元プロセスは通常、ジヒドロピリミジンデヒドロゲナーゼを使用し、これはチミンのジヒドロチミンへの還元を触媒します .

工業生産方法: ジヒドロチミンの工業生産は、その特異性と効率性のために、しばしば酵素プロセスを用います。 制御された環境でのジヒドロピリミジンデヒドロゲナーゼの使用は、化合物の高収率と高純度を保証します .

反応の種類:

酸化: ジヒドロチミンは酸化されてチミンに戻ることができます。

還元: 前述のように、チミンはジヒドロチミンに還元することができます。

置換: ジヒドロチミンは、特に求核剤の存在下で、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: ジヒドロピリミジンデヒドロゲナーゼを用いた酵素的還元。

置換: 水酸化物イオンなどの求核剤は、塩基性条件下で使用することができます。

主要な生成物:

酸化: チミン。

還元: ジヒドロチミン。

4. 科学研究における用途

ジヒドロチミンは、科学研究においていくつかの用途があります:

化学: ピリミジン誘導体の挙動を研究するためのモデル化合物として使用されます。

生物学: DNA修復機構と核酸の代謝の研究に役割を果たします。

医学: 特にHIV/AIDS治療のためのヌクレオシド類似体の合成において、抗ウイルス療法における可能性について調査されています.

科学的研究の応用

Biochemical Role and Metabolism

Dihydrothymine is primarily formed through the enzymatic reduction of thymine by dihydropyrimidine dehydrogenase (DPD). This process is crucial in the pyrimidine catabolic pathway, where DHT is further hydrolyzed by dihydropyrimidinase to produce N-carbamyl-beta-alanine, which is ultimately converted into beta-alanine through the action of beta-ureidopropionase .

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Products |

|---|---|---|

| Dihydropyrimidine dehydrogenase | Thymine + NADP → this compound + NADPH + H⁺ | This compound |

| Dihydropyriminidase | This compound + H₂O → N-carbamyl-beta-alanine | N-carbamyl-beta-alanine |

| Beta-ureidopropionase | N-carbamyl-beta-alanine → Beta-alanine | Beta-alanine |

Diagnostic Applications

Recent studies highlight the potential of this compound as a biomarker for assessing dihydropyrimidine dehydrogenase activity, which is critical for the metabolism of certain chemotherapeutic agents like 5-fluorouracil (5-FU). Elevated levels of DHT can indicate a deficiency in DPD, leading to increased toxicity from fluoropyrimidines. A novel assay using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed to quantify DHT alongside other metabolites such as uracil and thymine in human plasma .

Table 2: Reference Ranges for Urinary this compound Levels

| Gender | Mean (µmol/g creatinine) | Standard Deviation |

|---|---|---|

| Male | 1.56 - 5.70 | Not specified |

| Female | 1.89 - 8.33 | Not specified |

This assay not only aids in diagnosing DPD deficiency but also helps in tailoring chemotherapy regimens to minimize adverse reactions .

Clinical Implications

Dihydropyrimidinase Deficiency: Individuals with dihydropyrimidinase deficiency exhibit elevated levels of this compound and related metabolites, leading to neurological and gastrointestinal complications. This condition underscores the importance of monitoring DHT levels for early diagnosis and management .

Fluoropyrimidine Toxicity: The correlation between urinary levels of this compound and adverse reactions to fluoropyrimidines has been documented. Monitoring these levels can assist clinicians in predicting patient responses to chemotherapy, thereby enhancing treatment safety .

Research Insights

Research into the role of this compound extends into its potential applications in polymer chemistry as well. The compound has been investigated for its ability to absorb UV radiation, which may have implications for developing photoprotective materials .

Case Studies

- Case Study 1: A study involving three patients with dihydropyrimidine dehydrogenase deficiency demonstrated significant urinary excretion of dihydrouracil and this compound post-administration of uracil and thymine, highlighting the metabolic challenges faced by these individuals .

- Case Study 2: A cohort study on Japanese adults established reference ranges for urinary this compound and thymine, providing a framework for clinical diagnostics related to pyrimidine metabolism disorders .

作用機序

ジヒドロチミンは、主にチミン代謝における役割を通じて、その効果を発揮します。ジヒドロピリミジンデヒドロゲナーゼは、チミンをジヒドロチミンに還元することを触媒し、その後、ジヒドロピリミジナーゼによって加水分解され、N-カルバモイル-β-アラニンが生成されます。 この化合物は、さらにβ-ウレイドプロピオナーゼによってβ-アラニンに変換されます .

類似の化合物:

ジヒドロウラシル: ジヒドロチミンと構造と機能が類似している、別のジヒドロピリミジン誘導体です。

チミン: ジヒドロチミンが由来する親化合物です。

ウラシル: チミンと類似したピリミジン塩基ですが、5位にメチル基がありません。

類似化合物との比較

Comparison with Structurally Similar Compounds

Thymine Glycol

Structural Differences :

- DHT : Hydrogen atoms at C5 and C6.

- Thymine Glycol : Hydroxyl groups at C5 and C6.

Functional Differences :

- Replication Blocking :

- Biological Impact :

- Repair Enzymes : Both are recognized by E. coli endonucleases III and VIII, but thymine glycol is repaired more urgently due to its destabilizing effects .

Dihydrouracil

Structural Differences :

- DHT : Methyl group at C5.

- Dihydrouracil: No methyl group.

Functional Differences :

- Metabolic Pathways :

- Clinical Relevance :

β-Ureidoisobutyric Acid (UBA)

Formation: DHT undergoes alkaline hydrolysis to UBA, a non-instructive lesion that disrupts base pairing . Biological Role:

Comparison with Functional Analogs

5,6-Dihydrothymine Dimers

Structural Features : C5-C5'-linked dimers form via radiolytic reduction of thymine derivatives .

Biological Impact :

- Cause DNA backbone distortion, unlike cyclobutane pyrimidine dimers (CPDs) .

- Repair mechanisms for these dimers remain poorly characterized compared to CPDs.

Fluoropyrimidine Metabolites (e.g., 5-FU)

Metabolic Interplay :

- DPD catalyzes the reduction of 5-FU to dihydrofluorouracil (FUH₂), which is toxic in some cancers .

- DHT and FUH₂ highlight the dual role of pyrimidine catabolism in drug activation and toxicity .

Clinical and Analytical Relevance

Disease Associations

- Cancer : Elevated DHT in epithelial-mesenchymal transition (EMT) and skin cancer vs. reduced levels in prostate cancer .

- Enzyme Deficiencies :

Detection Methods

- HPLC-MS/MS: Gold standard for quantifying DHT and dihydrouracil in plasma, critical for DPD phenotyping .

- ELISA : Used for screening DHT in phage DNA but lacks absolute quantitation .

Data Tables

Table 1: Structural and Functional Comparison of DHT and Analogs

Table 2: Enzymatic Pathways Involving DHT and Analogs

生物活性

Dihydrothymine (5,6-dihydrothymine) is a pyrimidine derivative and an intermediate in the catabolism of thymine, which is a fundamental component of DNA. Its biological activity has garnered attention due to its potential implications in cancer biology and metabolic disorders. This article explores the biochemical pathways involving this compound, its biological effects, and relevant case studies.

1. Biochemical Pathways

This compound is produced through the enzymatic reduction of thymine by dihydropyrimidine dehydrogenase (DPD). The pathway proceeds as follows:

- Thymine is reduced to 5,6-dihydrothymine by DPD.

- This compound is then hydrolyzed by dihydropyrimidinase (DHP) to form N-carbamyl-beta-alanine .

- Finally, beta-ureidopropionase converts N-carbamyl-beta-alanine into beta-alanine .

This metabolic pathway is crucial for the regulation of pyrimidine levels in cells and is particularly significant in cancer metabolism, where alterations in these enzymes can lead to increased levels of dihydropyrimidines, including this compound.

2.1 Cytotoxic Effects

Research indicates that elevated levels of this compound can induce cytotoxic effects in cancer cells. A study demonstrated that the accumulation of dihydropyrimidines leads to the formation of DNA–protein crosslinks (DPCs), which interfere with DNA replication and transcription processes. This stress response is linked to the activation of ATR/Chk1 signaling pathways, ultimately inhibiting cell proliferation .

2.2 Role in Cancer Progression

The expression of DPD and subsequent accumulation of dihydropyrimidines are associated with epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Inhibition of DPD expression has been shown to suppress EMT without affecting cell viability, suggesting that this compound and its metabolites play a role in promoting aggressive cancer phenotypes .

3. Toxicological Considerations

While this compound serves essential metabolic functions, its accumulation can be toxic, particularly in individuals with dihydropyrimidinase deficiency. This condition leads to neurological and gastrointestinal issues due to elevated levels of this compound and other metabolites . Common symptoms include intellectual disability, seizures, and gastrointestinal reflux.

4.1 Dihydropyrimidinase Deficiency

A notable case study involved a patient diagnosed with dihydropyrimidinase deficiency, leading to significantly increased concentrations of this compound. The clinical manifestations included severe neurological impairments and recurrent vomiting episodes, highlighting the compound's potential toxicity when metabolic pathways are disrupted .

4.2 Cancer Cell Lines

In vitro studies using various cancer cell lines have shown that treatment with this compound leads to increased DNA damage markers and replication stress indicators. These findings suggest that targeting the degradation pathways of dihydropyrimidines may provide therapeutic opportunities in treating certain cancers .

5. Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytotoxicity | Induces DNA damage | Formation of DPCs due to replication stress |

| Cancer progression | Promotes EMT | Accumulation of dihydropyrimidines |

| Toxicity | Neurological and GI symptoms | Elevated levels due to enzyme deficiencies |

6. Conclusion

This compound plays a significant role in cellular metabolism and has profound implications for cancer biology and metabolic disorders. Its dual nature as both a metabolic intermediate and a potential cytotoxic agent underscores the importance of understanding its biological activities within various physiological contexts.

Further research is warranted to explore therapeutic strategies targeting the enzymes involved in its metabolism, particularly in cancers characterized by altered pyrimidine metabolism.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dihydrothymine in laboratory settings?

this compound can be synthesized via two primary routes:

- Reduction of 5-methyluracil : Catalytic hydrogenation of 5-methyluracil yields this compound with a reported efficiency of ~55% .

- Hydroxymethyluracil pathway : 5-hydroxymethyluracil undergoes selective reduction under controlled pH and temperature conditions to produce this compound . Methodological Tip: Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side products like over-reduced pyrimidines.

Q. How is this compound detected and quantified in biological samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify this compound in urine and cerebrospinal fluid, particularly in patients with dihydropyrimidinase deficiency. Metabolites are derivatized (e.g., trimethylsilylation) for enhanced volatility .

- Two-step derivatization : A validated method for simultaneous analysis of purine/pyrimidine metabolites, enabling detection of this compound alongside β-ureidopropionate and β-alanine in metabolic disorders .

Q. What is the role of this compound in pyrimidine catabolism?

this compound is an intermediate in thymine degradation, catalyzed by dihydropyrimidinase (DPYS) . Its accumulation due to DPYS mutations is linked to neurological and gastrointestinal disorders. Enzyme activity assays using radiolabeled substrates (e.g., [³H]-thymine) are critical for quantifying metabolic flux .

Advanced Research Questions

Q. How can researchers model this compound incorporation into DNA for mutagenesis studies?

- In vitro synthesis : DNA polymerase incorporates dihydrothymidine triphosphate (DHdTTP) into synthetic DNA strands, enabling structural studies of lesions .

- In vivo systems : Exogenous dihydrothymidine is administered to cell cultures, followed by HPLC or sequencing to assess replication errors and DNA polymerase fidelity . Experimental Design: Use X-ray crystallography or NMR to compare DNA helix distortions caused by this compound versus thymine .

Q. What analytical challenges arise in distinguishing this compound stereoisomers, and how are they addressed?

- Stereospecific enzyme assays : SP lyase repairs only the 5R–SP isomer of this compound lesions. Use chiral chromatography or enzymatic cleavage to differentiate 5R and 5S configurations .

- Radiolysis studies : Gamma irradiation of this compound in oxygenated aqueous solutions produces 6-hydroperoxy and 5-hydroperoxy derivatives, identified via isotopic labeling (¹⁴C) and LC-MS .

Q. How do conflicting data on dihydropyrimidinase deficiency phenotypes inform experimental approaches?

Despite elevated this compound/dihydrouracil levels in DPYS-deficient patients, symptom severity (e.g., seizures, developmental delays) varies. Strategies include:

- Multi-omics integration : Correlate metabolomic data (GC-MS) with transcriptomic/proteomic profiles to identify modifier genes .

- Animal models : Knockout DPYS in mice to study tissue-specific metabolite thresholds and neurotoxicity mechanisms .

Q. What methodologies improve the accuracy of dihydropyrimidinase (DPD) activity assays?

- Internal normalization : Use the ratio of substrate ([³H]-thymine) to product ([³H]-dihydrothymine) peak areas, corrected against negative controls, to mitigate experimental variability .

- Tissue-specific optimization : Liver extracts require additional steps to inhibit competing enzymes (e.g., dihydropyrimidine dehydrogenase) .

Q. Data Contradiction Analysis

Q. Why do some DPYS-deficient patients exhibit severe symptoms while others remain asymptomatic?

Hypotheses and investigative approaches:

- Genetic modifiers : Screen for variants in β-alanine biosynthesis genes (e.g., ABAT) using whole-exome sequencing .

- Metabolite thresholds : Establish dose-response curves in neuronal cell cultures exposed to this compound to define toxic concentrations .

Q. Methodological Resources

- Synthesis : Refer to CAS 696-04-8 for purity protocols and solvent compatibility (e.g., DMSO solubility: 10 mg/mL) .

- Safety : Handle this compound under inert atmospheres; avoid inhalation/contact due to unspecified hazards .

特性

IUPAC Name |

5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862375 | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-04-8 | |

| Record name | Dihydrothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。